molecular formula C30H53BrN2O2 B12289952 3,17-Bis-deacetylvecuronium

3,17-Bis-deacetylvecuronium

Cat. No.: B12289952
M. Wt: 553.7 g/mol
InChI Key: DIGWZHJLXJPNBY-UHFFFAOYSA-M
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Description

3,17-Bis-deacetylvecuronium is a derivative of vecuronium bromide, a non-depolarizing muscle relaxant used in anesthesia. It is known for its neuromuscular blocking properties, making it a valuable compound in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Bis-deacetylvecuronium involves the deacetylation of vecuronium bromide. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of strong bases or acids to facilitate the removal of acetyl groups from the vecuronium molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for medical and research applications .

Chemical Reactions Analysis

Types of Reactions

3,17-Bis-deacetylvecuronium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .

Scientific Research Applications

3,17-Bis-deacetylvecuronium has several scientific research applications, including:

Mechanism of Action

3,17-Bis-deacetylvecuronium exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents the action of acetylcholine, leading to muscle relaxation and paralysis. The molecular targets involved include the alpha subunits of the nicotinic acetylcholine receptor, which undergo conformational changes upon binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deacetylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, vecuronium bromide. This modification can lead to differences in potency, duration of action, and side effect profile, making it a valuable compound for specific medical and research applications .

Properties

IUPAC Name

10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGWZHJLXJPNBY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73319-30-9
Record name (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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